molecular formula C10H17N3O B12096627 N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide

N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide

Cat. No.: B12096627
M. Wt: 195.26 g/mol
InChI Key: XJSDFWDOXJKFBP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide is a substituted acetamide featuring a pyrrole ring with a methyl group at the 1-position and a dimethylaminoethyl side chain.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N,N-dimethyl-2-[(1-methylpyrrol-2-yl)methylamino]acetamide

InChI

InChI=1S/C10H17N3O/c1-12(2)10(14)8-11-7-9-5-4-6-13(9)3/h4-6,11H,7-8H2,1-3H3

InChI Key

XJSDFWDOXJKFBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production with minimal by-products. The use of advanced purification techniques such as chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetic acid, while reduction could produce N,N-dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethanol .

Scientific Research Applications

N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamides, focusing on molecular features, synthesis, physicochemical properties, and biological implications.

Structural Features
Compound Name (CAS/Identifier) Pyrrole Substituents Amide Modifications Molecular Weight (g/mol) Key Structural Differences
Target Compound 1-methyl N,N-Dimethylaminoethyl linkage ~237.3 (calculated) Flexible dimethylamino group
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Dichlorophenyl (aromatic) Unmodified acetamide 391.27 Rigid dichlorophenyl substitution
N-(1-Benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-chloroacetamide (852388-85-3) Benzyl, cyano, methyl groups Chloroacetamide 301.77 Chlorine substituent, bulky groups
TFA-D-Phe-(2-(N-Me)Pyr), D-95 1-methylpyrrole Trifluoroacetamide, phenylpropan-2-yl ~436.4 (estimated) Fluorinated acyl group, chiral center

Key Observations :

  • Steric effects: Bulky substituents (e.g., benzyl in ) may reduce conformational flexibility, whereas the target’s dimethylamino group allows for greater rotational freedom.
  • Electronic effects: Electron-withdrawing groups (e.g., trifluoroacetyl in ) modulate reactivity and binding, contrasting with the electron-donating dimethylamino group in the target.

Characterization Techniques :

  • 1H/13C NMR : Used for confirming substituent positions (e.g., methyl groups on pyrrole ).
  • X-ray crystallography : Resolved dihedral angles in dichlorophenylacetamide (54.8–77.5° between aromatic rings) , highlighting conformational variability absent in the target compound.
Physicochemical Properties
Property Target Compound 2-(3,4-Dichlorophenyl)acetamide N-Benzyl-chloroacetamide
Solubility Higher (polar dimethylamino) Low (nonpolar dichlorophenyl) Moderate (chloro group)
logP (estimated) ~1.2 ~3.5 ~2.8
Hydrogen Bonding Moderate (amide N–H) Strong (R22(10) dimer motifs) Weak (steric hindrance)

Thermal Stability :

  • The dichlorophenyl analog melts at 473–475 K, suggesting high stability due to crystalline packing. The target compound’s melting point is unstudied but likely lower due to flexible side chains.

Biological Activity

N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide, also known by its CAS number 1249820-76-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇N₃O
  • Molecular Weight : 195.26 g/mol
  • Structure : The compound features a pyrrole ring, which is known for its biological significance and versatility in drug design.

Synthesis

The synthesis of this compound involves the reaction of 1-methylpyrrole with appropriate acetamide derivatives. The process typically includes steps such as:

  • Formation of the pyrrole derivative.
  • Methylation to introduce the dimethylamino group.
  • Final purification and characterization using spectroscopic methods.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing a pyrrole moiety have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.

Compound Cell Line Viability (%) Reference
This compoundA54966%
Compound 21 (related structure)MRSAMIC 4 µg/mL

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures possess activity against multidrug-resistant strains of Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus1–8Effective against resistant strains
Vancomycin-intermediate S. aureus4–64Moderate activity

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacterial cells.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes.

Case Studies

A notable study investigated the efficacy of this compound in vitro against various cancer cell lines and microbial strains. The results demonstrated:

  • A significant reduction in viability in A549 cells at concentrations above 100 µM after 24 hours.
  • Enhanced antimicrobial activity against resistant strains compared to standard antibiotics.

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